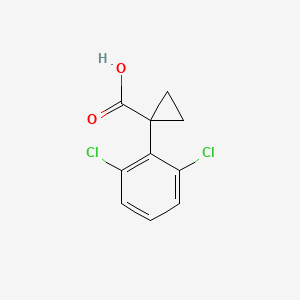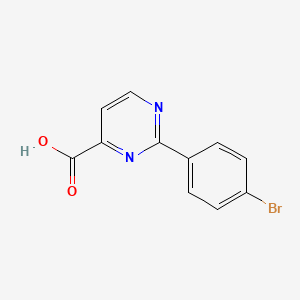
2-(4-Bromophenyl)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring attached to a bromophenyl group and a carboxylic acid group . The exact structure analysis is not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid are not available in the search results, pyrimidine derivatives are known to participate in various chemical reactions .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
The versatility of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid in chemical synthesis and the development of derivatives with potential biological activities is significant. Research has shown that compounds related to this chemical structure have been synthesized for various scientific purposes, including the development of novel antiviral, anticancer, and enzyme inhibitor compounds. For instance, derivatives of pyrimidine have been explored for their antiviral activities against retroviruses, showcasing the potential of this chemical scaffold in medicinal chemistry (Hocková et al., 2003). Similarly, the role of substituted pyrimidines in electrochemical studies highlights the chemical versatility and potential applications in materials science (O'Reilly & Elving, 1977).
Anticancer Research
The structure of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid serves as a foundation for developing tyrosine kinase inhibitors, which are crucial in cancer treatment. Research into derivatives of this compound, such as PD 158780, has shown potent inhibitory activity against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), indicating its potential in targeted cancer therapies (Rewcastle et al., 1998). Furthermore, studies on pyrazolo[3,4-d]pyrimidines active on the Bcr-Abl T315I mutant highlight the compound's role in overcoming resistance in leukemia treatment, demonstrating the critical importance of this chemical framework in developing new anticancer drugs (Radi et al., 2013).
Nonlinear Optical (NLO) Materials
The pyrimidine ring, a component of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid, is integral to compounds with promising applications in nonlinear optics (NLO), a field critical for developing advanced photonic technologies. Studies on thiopyrimidine derivatives show that these compounds exhibit significant NLO properties, suggesting their use in optoelectronic applications (Hussain et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Compounds derived from 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid have been explored as enzyme inhibitors, with potential therapeutic applications. For example, phenylselenenyl- and phenylthio-substituted pyrimidines have been investigated for their inhibitory effects on dihydrouracil dehydrogenase and uridine phosphorylase, enzymes relevant in cancer and viral infections, indicating the potential of these derivatives in drug development (Goudgaon et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHOVWNNQTJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



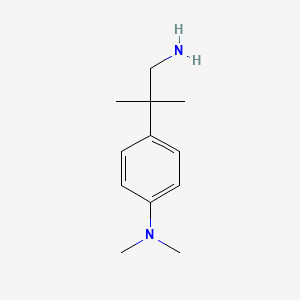
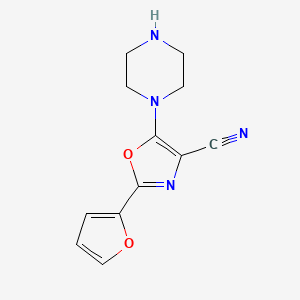

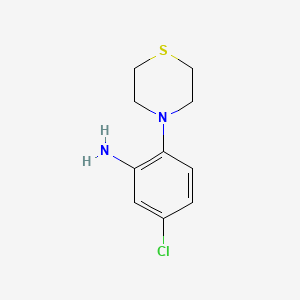
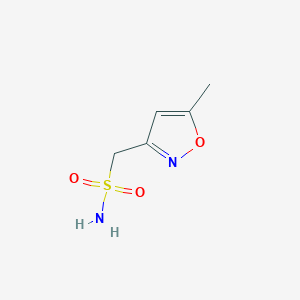
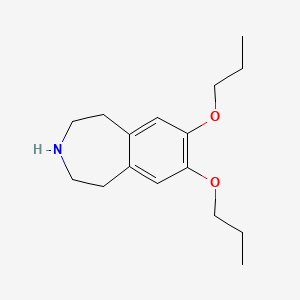
![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
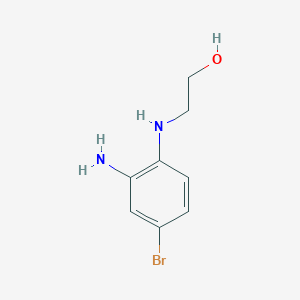
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
